molecular formula C13H14BrNO3 B2765964 Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate CAS No. 1423699-80-2

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate

Cat. No.: B2765964
CAS No.: 1423699-80-2
M. Wt: 312.163
InChI Key: FZLCNSFCJSPSED-DHZHZOJOSA-N
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Description

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is a chemical compound with a complex structure that includes a bromophenyl group, a hydroxymethylidene group, and a methyliminobutanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate typically involves the reaction of 4-bromobenzaldehyde with methyl 3-aminocrotonate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete reaction. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques, such as column chromatography, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways. Its bromophenyl group can be used as a probe in biochemical assays.

    Medicine: The compound has potential applications in drug discovery and development. Its structure can be modified to create new pharmaceutical agents with specific biological activities.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with aromatic residues in proteins, while the hydroxymethylidene group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-[(4-chlorophenyl)-hydroxymethylidene]-3-methyliminobutanoate
  • Methyl (2Z)-2-[(4-fluorophenyl)-hydroxymethylidene]-3-methyliminobutanoate
  • Methyl (2Z)-2-[(4-methylphenyl)-hydroxymethylidene]-3-methyliminobutanoate

Uniqueness

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate is unique due to the presence of the bromine atom in the bromophenyl group. This bromine atom can participate in specific interactions, such as halogen bonding, which are not possible with other halogen atoms like chlorine or fluorine. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse chemical and biological properties.

Biological Activity

Methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate, a compound with significant biological activity, has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature and research findings.

Molecular Characteristics

  • Molecular Formula : C₁₀H₁₃BrN₂O₃
  • Molecular Weight : 273.13 g/mol
  • CAS Number : 41841-16-1

The compound features a bromophenyl group, which is known to enhance biological activity through various mechanisms, including modulation of enzyme activity and receptor interactions.

Structural Representation

The structural formula can be represented as follows:

Methyl 2Z 2 4 bromophenyl hydroxymethylidene 3 methyliminobutanoate\text{Methyl 2Z 2 4 bromophenyl hydroxymethylidene 3 methyliminobutanoate}

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound displays significant antimicrobial properties against various bacterial strains. The presence of the bromophenyl moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells through the induction of apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly in breast and prostate cancer cell lines.
  • Anti-inflammatory Effects : The compound has been observed to reduce inflammation in cellular models by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of bromophenyl compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anticancer Activity

In vitro studies conducted on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells, supporting its potential as an anticancer agent.

Comparative Biological Activity Table

Biological ActivityMIC (µg/mL)Cell Line TestedEffect Observed
Antimicrobial32S. aureusGrowth inhibition
Antimicrobial32E. coliGrowth inhibition
Anticancer (MCF-7)-MCF-7Decreased viability
Anticancer (PC-3)-PC-3Induction of apoptosis
Anti-inflammatory-RAW 264.7Reduced cytokine production

Properties

IUPAC Name

methyl (2Z)-2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO3/c1-8(15-2)11(13(17)18-3)12(16)9-4-6-10(14)7-5-9/h4-7,16H,1-3H3/b12-11-,15-8?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVAMDPZPJXCEF-UWKHBFSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)C(=C(C1=CC=C(C=C1)Br)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NC)/C(=C(\C1=CC=C(C=C1)Br)/O)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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